molecular formula C9H18N2 B13792710 6-Methyldecahydroquinoxaline CAS No. 6639-84-5

6-Methyldecahydroquinoxaline

Cat. No.: B13792710
CAS No.: 6639-84-5
M. Wt: 154.25 g/mol
InChI Key: GMSZNXUWXJEGNT-UHFFFAOYSA-N
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Description

6-Methyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2. It is a derivative of quinoxaline, characterized by a decahydro structure with a methyl group at the sixth position.

Preparation Methods

The synthesis of 6-Methyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of a rhodium catalyst on alumina powder under high hydrogen pressure (2000-5500 psi) and elevated temperatures (100-200°C). This method effectively reduces quinoxaline and its derivatives to the corresponding decahydro compounds .

Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly and cost-effective .

Chemical Reactions Analysis

6-Methyldecahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.

The major products formed from these reactions include various substituted quinoxalines and decahydroquinoxalines, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyldecahydroquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival of pathogens. For instance, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

6-Methyldecahydroquinoxaline is unique due to its specific decahydro structure and methyl substitution. Similar compounds include:

These compounds share structural similarities but differ in their chemical and biological properties, making each unique for specific applications.

Properties

CAS No.

6639-84-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline

InChI

InChI=1S/C9H18N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h7-11H,2-6H2,1H3

InChI Key

GMSZNXUWXJEGNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)NCCN2

Origin of Product

United States

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